molecular formula C12H22N2O2 B581527 4-Boc-4,8-diazabicyclo[5.2.0]nonane CAS No. 1253790-47-4

4-Boc-4,8-diazabicyclo[5.2.0]nonane

Cat. No. B581527
M. Wt: 226.32
InChI Key: UAPBLNAOCMMCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a chemical compound with the IUPAC name tert-butyl 4,8-diazabicyclo [5.2.0]nonane-4-carboxylate . It has a CAS Number of 1253790-47-4 and a molecular weight of 226.32 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “4-Boc-4,8-diazabicyclo[5.2.0]nonane” is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-9-8-13-10(9)5-7-14/h9-10,13H,4-8H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a liquid at room temperature . It has a molecular weight of 226.32 .

Scientific Research Applications

Fluorophores and Drug Delivery Systems

  • BODIPY-Based Materials : BODIPY derivatives, known for their high fluorescent intensity and low toxicity, are extensively used in medical diagnostics, antimicrobial activities, and as markers for biomolecules such as proteins, hormones, and DNA. These compounds have also been integrated into drug micro- and nanocarriers to enhance therapeutic effects, particularly in cancer treatment, by enabling real-time imaging of drug delivery systems (Marfin et al., 2017).

Organic Semiconductors

  • BODIPY for OLEDs : BODIPY-based materials are emerging as promising platforms for organic light-emitting diodes (OLEDs) due to their structural versatility and emission properties. Their application spans from green to near-infrared (NIR) OLEDs, showcasing the potential for 'metal-free' infrared emitters and highlighting the scope for future developments in optoelectronic devices (Squeo & Pasini, 2020).

Photocatalysis

  • (BiO)2CO3-Based Photocatalysts : Compounds like (BiO)2CO3, related to the structural interest of "4-Boc-4,8-diazabicyclo[5.2.0]nonane," serve in photocatalysis, showing significant applications in environmental and energy sectors. The modification of such materials aims to enhance visible light absorption and photocatalytic performance, applicable in pollution degradation and energy conversion (Ni et al., 2016).

Organic Synthesis

  • Michael Addition Reactions : The study and advancement of Michael addition reactions, involving the use of bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO), highlight the importance of diazabicyclo compounds in organic synthesis for constructing complex molecular architectures with broad applications in pharmaceuticals and materials science (Thirupathi et al., 2022).

Safety And Hazards

The safety information for “4-Boc-4,8-diazabicyclo[5.2.0]nonane” includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-9-8-13-10(9)5-7-14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPBLNAOCMMCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNC2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00849471
Record name tert-Butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-4,8-diazabicyclo[5.2.0]nonane

CAS RN

23054-66-2
Record name tert-Butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.